molecular formula C10H15NO B2720673 [(3-Aminobutan-2-yl)oxy]benzene CAS No. 6437-84-9

[(3-Aminobutan-2-yl)oxy]benzene

Cat. No.: B2720673
CAS No.: 6437-84-9
M. Wt: 165.236
InChI Key: ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
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Description

Contextual Significance of Ether-Linked Amino-Phenoxy Scaffolds in Organic Chemistry

Ether-linked amino-phenoxy scaffolds are recognized as privileged structures in organic chemistry. The ether linkage provides a stable yet flexible connection between the aromatic phenoxy group and the aliphatic amino-bearing side chain. This structural arrangement is crucial in the design of molecules intended to interact with biological targets, as the ether bond is generally resistant to metabolic cleavage. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the amino group, which can be primary, secondary, or tertiary, serves as a key site for hydrogen bonding and salt formation. This duality of features makes these scaffolds versatile building blocks in medicinal chemistry and materials science.

Historical Development and Emerging Trends in Analogous Chemical Structures

The development of aminobutane derivatives has a rich history in medicinal chemistry. The butanamine backbone is a common feature in many biologically active compounds. Historically, modifications of simple amine structures were a foundational aspect of early drug discovery, leading to the development of numerous therapeutic agents.

The incorporation of a phenoxy moiety represents a logical progression in the structural evolution of these compounds. The Ullmann condensation, a classic method for forming diaryl ethers, and its more modern iterations, have provided chemists with reliable tools to synthesize phenoxy-containing molecules. The trend in recent years has been to explore more complex and stereochemically defined aminobutane-phenoxy derivatives to achieve greater target specificity and improved pharmacokinetic profiles. The synthesis of such chiral compounds often employs advanced techniques, including asymmetric synthesis and enzymatic resolutions.

Rationale for Comprehensive Investigation of [(3-Aminobutan-2-yl)oxy]benzene

The specific compound, this compound, presents a compelling case for in-depth scientific inquiry. Its structure features two chiral centers, leading to the possibility of four stereoisomers. This stereochemical complexity is of significant interest, as different stereoisomers can exhibit distinct biological activities and interactions with chiral environments, such as proteins and enzymes.

The primary amine at the 3-position and the ether linkage at the 2-position of the butane (B89635) chain create a specific spatial arrangement of functional groups that warrants investigation for its potential to interact with biological receptors. A thorough examination of its synthesis, characterization, and potential reactivity is essential to unlock its utility as a research tool or a precursor for more complex molecules.

Chemical Profile of this compound

A detailed understanding of the chemical and physical properties of this compound is fundamental to its application in research.

PropertyValueSource
CAS Number 6437-84-9 moldb.combldpharm.com
Molecular Formula C10H15NO moldb.com
Molecular Weight 165.23 g/mol moldb.com

Synthesis of this compound:

While a specific, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, a plausible and common synthetic route would involve the reductive amination of the precursor ketone, 3-phenoxy-2-butanone (B1363664) chemicalbook.comchemicalbook.com.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and control masterorganicchemistry.comnih.gov. The process typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine.

In the context of synthesizing this compound, the likely starting material is 3-phenoxy-2-butanone (CAS No. 6437-85-0) chemicalbook.comchemicalbook.com. The synthesis would proceed as follows:

Imine Formation: 3-Phenoxy-2-butanone would be reacted with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate, to form the corresponding imine intermediate google.com.

Reduction: The imine is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with common choices including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation using reagents like Raney nickel masterorganicchemistry.comgoogle.comcommonorganicchemistry.com. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is effective at reducing imines in the presence of ketones masterorganicchemistry.com.

The reaction would yield a racemic mixture of the diastereomers of this compound, which could potentially be separated by chromatographic techniques if desired.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the presence of two chiral centers. One would expect to see signals corresponding to the aromatic protons of the phenoxy group, likely in the range of 6.8-7.4 ppm. The methine protons on the butane chain (CH-O and CH-N) would appear as multiplets, and the methyl groups would be visible as doublets. The amine protons would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the six carbons of the aromatic ring, with the carbon attached to the ether oxygen appearing at a characteristic downfield shift. The four carbons of the butane chain would also give rise to separate signals.

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic portions, C-O stretching of the ether linkage (around 1000-1300 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ), along with characteristic fragmentation patterns resulting from the loss of fragments such as the amino group or parts of the butane chain.

Research Applications and Future Directions

The compound this compound, as a chiral amino-ether, holds potential as a building block in several areas of chemical research:

Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, allowing for the attachment of various pharmacophores.

Asymmetric Catalysis: Chiral amines are widely used as ligands in asymmetric catalysis. The different stereoisomers of this compound could be investigated for their efficacy as ligands in a variety of metal-catalyzed reactions.

Materials Science: The incorporation of this molecule into polymers or other materials could impart specific properties due to its combination of aromatic and amino functionalities.

Future research on this compound would likely focus on the development of stereoselective synthetic routes to access the individual stereoisomers. This would enable a more detailed investigation of their distinct properties and potential applications, paving the way for new discoveries in chemistry and related sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminobutan 2 Yl Oxy Benzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Disconnection Strategies for the Ether Linkage

The most logical retrosynthetic disconnection for [(3-Aminobutan-2-yl)oxy]benzene is at the ether linkage (C-O bond). This bond can be broken in two ways, leading to two potential precursor pairs:

Disconnection A: Cleavage of the bond between the oxygen and the butanyl group. This suggests a reaction between a phenoxide ion and a suitable electrophile derived from 3-aminobutan-2-ol (B1581441).

Disconnection B: Cleavage of the bond between the oxygen and the benzene (B151609) ring. This less common approach would involve a nucleophilic attack by 3-aminobutan-2-ol on an activated benzene derivative.

Precursors to the Aminobutane-2-ol Moiety

The 3-aminobutan-2-ol fragment is a chiral molecule, and its synthesis can be approached in several ways. vcu.edu One common method involves the reduction of the corresponding amino acid, (R)-3-aminobutanoic acid, using a reducing agent like sodium aluminum hydride. vcu.edu Other strategies include chemoenzymatic approaches, asymmetric catalysis, and the use of chiral auxiliaries or starting materials from the chiral pool. vcu.edu For instance, butanone can react with a chiral amine like (R)-1-methylbenzylamine, followed by separation of the resulting diastereomers and subsequent debenzylation to yield the desired optically active aminobutanol. google.com

Precursors to the Benzene Moiety

The benzene portion of the target molecule is derived from phenol (B47542) or a related compound. wikipedia.org Phenol itself is a readily available starting material. wikipedia.org Depending on the chosen synthetic route, activated phenol derivatives, such as those with electron-withdrawing groups, might be employed to facilitate certain reactions. jk-sci.com

Classical Etherification Approaches

The formation of the ether bond in this compound is typically achieved through well-established etherification reactions.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a cornerstone of ether formation and a highly viable method for synthesizing the target compound. jk-sci.commasterorganicchemistry.com This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. jk-sci.commasterorganicchemistry.com In the context of this compound, this would involve the deprotonation of phenol with a suitable base to form the phenoxide ion, which then acts as a nucleophile, attacking an appropriately derivatized 3-aminobutan-2-ol. francis-press.comrsc.org The leaving group on the butanol derivative is crucial and is typically a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). jk-sci.commasterorganicchemistry.com

Key considerations for a successful Williamson ether synthesis include the choice of base and solvent. jk-sci.comfrancis-press.com For the synthesis of aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. jk-sci.com Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred to minimize side reactions like elimination. jk-sci.comfrancis-press.com

Coupling Reactions Involving Phenols and Halides/Tosylates

Modern organic synthesis offers a variety of coupling reactions that can be adapted for the formation of aryl ethers. Palladium-catalyzed coupling reactions, for instance, have emerged as powerful tools for C-O bond formation. nih.govfrontiersin.org These reactions can tolerate a wider range of functional groups compared to the classical Williamson synthesis.

One such approach is the palladium-catalyzed coupling of phenols with alkyl halides or tosylates. While often used for allylic and benzylic ethers, these methods can potentially be applied to the synthesis of this compound. nih.govorganic-chemistry.org Another strategy involves the reaction of aryl halides with alcohols in the presence of a copper catalyst, known as the Ullmann condensation. However, this reaction often requires harsh conditions. jk-sci.com More recent developments have led to milder, palladium-catalyzed methods for the coupling of aryl halides with alcohols. organic-chemistry.org

Optimization of Reaction Conditions for Ether Bond Formation

The formation of the ether bond in this compound is a pivotal step in its synthesis. This transformation typically involves the reaction of a phenol derivative with a suitably activated 3-aminobutan-2-ol derivative. The optimization of reaction conditions is crucial to maximize yield and minimize side reactions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

A common strategy for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would involve deprotonating phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the 3-aminobutan-2-yl moiety. However, direct application can be challenging due to the presence of the amino group, which can also be nucleophilic.

Recent advancements have explored various catalytic systems to facilitate this etherification under milder conditions. For instance, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. nih.gov These methods often offer greater functional group tolerance. nih.gov

The optimization process typically involves screening a matrix of conditions. For example, a study on a related etherification reaction found that using cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) (MeCN) at 90 °C for 24 hours provided a high yield of the desired ether product. researchgate.net Such systematic optimization is essential for developing a robust and scalable synthetic route.

Below is an interactive data table summarizing typical conditions explored for optimizing ether bond formation:

ParameterVariation 1Variation 2Variation 3Variation 4
Base K₂CO₃Cs₂CO₃NaHt-BuOK
Solvent AcetonitrileDMFTHFDioxane
Temperature (°C) 25 (Room Temp)6090120
Reaction Time (h) 12244872

Stereoselective Synthesis of the 3-Aminobutan-2-yl Moiety

The 3-aminobutan-2-yl fragment of the target molecule contains two chiral centers, leading to the possibility of four stereoisomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing synthetic methods that selectively produce a single desired stereoisomer is of paramount importance.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of the 3-aminobutan-2-yl moiety, amino acids such as L-alanine or L-threonine are common starting points. researchgate.net These strategies leverage the existing stereochemistry of the starting material to control the stereochemistry of the final product.

For instance, a synthetic route could start from (R)-3-aminobutyric acid, which can be obtained from natural sources. google.com This chiral starting material can then be converted to the desired 3-aminobutan-2-ol derivative through a series of stereoretentive or stereoinversive reactions. google.com While effective, the number of steps required can sometimes make these routes lengthy. vcu.edu

Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from ketones. chemistryviews.orgorganic-chemistry.org This approach involves the reaction of a butan-2-one derivative, such as 3-hydroxybutan-2-one, with an amine source in the presence of a chiral catalyst and a reducing agent. nih.gov The catalyst, typically a transition metal complex with a chiral ligand, directs the approach of the reducing agent to one face of the intermediate imine, leading to the preferential formation of one enantiomer of the product. chemistryviews.org

Recent developments in this area have focused on the use of iridium and ruthenium catalysts with specifically designed chiral phosphine (B1218219) ligands. organic-chemistry.org These systems have shown high enantioselectivities for the reductive amination of a variety of ketones. chemistryviews.org

Catalyst SystemKetone SubstrateAmine SourceReducing AgentEnantiomeric Excess (ee)
[Ru(OAc)₂(C₃-TunePhos)]Aryl KetonesNH₄OAcH₂>95%
[Cp*Ir(P,N-ligand)]Benzylic Ketonesβ-amino alcoholsH₂High

Biocatalysis and organocatalysis have emerged as powerful tools for asymmetric synthesis, offering mild reaction conditions and high stereoselectivities. nih.govscribd.com

Enzymatic approaches often utilize enzymes such as amine dehydrogenases (AmDHs) or transaminases. nih.gov For instance, an AmDH can catalyze the direct reductive amination of 3-hydroxybutan-2-one to produce a specific stereoisomer of 3-aminobutan-2-ol with high enantiomeric excess. nih.gov Transaminases, on the other hand, can convert a keto acid to the corresponding amino acid, which can then be further transformed into the desired amino alcohol.

Organocatalysis employs small organic molecules as catalysts. scribd.com For the synthesis of chiral amines, catalysts derived from natural products like cinchona alkaloids or proline have been successfully used. beilstein-journals.org These catalysts can activate the substrates and control the stereochemical outcome of the reaction. For example, an organocatalytic biomimetic transamination of α-keto esters has been developed to produce β-branched α-amino esters with high enantioselectivity. rsc.org

When constructing molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). nih.govnih.gov In the synthesis of this compound, the relationship between the two stereocenters in the 3-aminobutan-2-yl moiety must be controlled.

Diastereoselective control can be achieved through various strategies, including substrate-controlled reactions, where the existing stereocenter in the molecule directs the formation of the new one. researchgate.net For example, the reduction of a chiral α-amino ketone can proceed with high diastereoselectivity, influenced by the stereochemistry of the α-carbon. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later removed.

Chemo- and Regioselective Considerations in Synthesis

In a molecule with multiple functional groups, such as this compound, chemoselectivity—the preferential reaction of one functional group over others—is a critical consideration. For instance, during the etherification step, the nucleophilic amino group could potentially compete with the hydroxyl group of phenol. Protecting the amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent this side reaction. The protecting group can then be removed in a later step.

Regioselectivity, the control of where a reaction occurs on a molecule, is also crucial. nih.gov In the synthesis of the phenoxy ether, the reaction should selectively occur at the desired position on the benzene ring. If the benzene ring has other substituents, their electronic and steric properties can influence the regiochemical outcome of the etherification reaction. Careful choice of reaction conditions and starting materials is necessary to ensure the desired regioselectivity. researchgate.net

Protecting Group Strategies for Amine and Hydroxyl Functionalities

Given the presence of both a reactive primary amine and a secondary hydroxyl group in the 3-aminobutan-2-ol starting material, a robust protecting group strategy is essential to prevent unwanted side reactions during the etherification step. bham.ac.uk The nucleophilic nature of both the amine and the hydroxyl group requires that one or both be temporarily masked. organic-chemistry.org

An effective approach is the use of an orthogonal protecting group strategy, which allows for the selective deprotection of one group while the other remains protected. organic-chemistry.orgwikipedia.org For instance, the amine functionality can be protected as a carbamate (B1207046), such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. organic-chemistry.orgweebly.com These groups are stable under the basic conditions typically required for the subsequent Williamson ether synthesis. The Boc group, for example, is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases, but can be removed under acidic conditions. organic-chemistry.org

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, which is stable to a wide range of conditions but can be cleaved by hydrogenolysis. masterorganicchemistry.com Alternatively, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) offer protection that can be removed with fluoride (B91410) ion sources, providing another layer of orthogonality. masterorganicchemistry.comwillingdoncollege.ac.in A common strategy for amino alcohols is the formation of N,O-acetals, which protect both functionalities simultaneously and can be cleaved under acidic conditions. thieme-connect.de The choice of protecting groups is critical and must be compatible with the planned reaction conditions for ether synthesis. bham.ac.uk

Table 1: Common Protecting Groups for Amine and Hydroxyl Functionalities

Functional GroupProtecting GroupAbbreviationIntroduction Reagent ExampleDeprotection Condition
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA) organic-chemistry.org
AmineBenzyloxycarbonylCbz or ZBenzyl chloroformateHydrogenolysis
Amine9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine) organic-chemistry.org
HydroxylBenzyl etherBnBenzyl bromide (BnBr)Hydrogenolysis
Hydroxyltert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF) willingdoncollege.ac.in
HydroxylTetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acid weebly.commasterorganicchemistry.com
1,2-Amino AlcoholAcetonide (as N,O-acetal)-2,2-Dimethoxypropane, acid catalystAcidic hydrolysis thieme-connect.de

Selective Functionalization of Substituted Benzene Precursors

The formation of the ether linkage in this compound is typically achieved via the Williamson ether synthesis. careers360.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target compound, two main retrosynthetic pathways can be envisioned:

Phenoxide as the nucleophile: A phenoxide ion, generated by treating phenol with a strong base, attacks an electrophilic derivative of 3-aminobutan-2-ol. For this to be successful, the hydroxyl group of the butanol derivative must be converted into a good leaving group, such as a tosylate or a halide, while the amine is protected.

Alkoxide as the nucleophile: The alkoxide of a protected 3-aminobutan-2-ol attacks a substituted benzene precursor, such as a halobenzene. However, SN2 reactions on unactivated aryl halides are generally difficult, making the first approach more common. organicchemistrytutor.com

The reactivity of the benzene precursor can be influenced by other substituents present on the ring. Electron-donating groups can increase the nucleophilicity of a phenoxide, while electron-withdrawing groups can make an aryl halide more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, its structure can be further modified to create a library of derivatives with potentially altered biological activities or physicochemical properties. These modifications can be targeted at the primary amine, the aromatic ring, or both.

Amine Functionalization (e.g., acylation, alkylation)

The primary amine group in this compound is a key site for functionalization.

Acylation: The amine can be readily acylated by reacting it with acid chlorides or anhydrides to form amides. libretexts.orgthieme-connect.de This transformation can be used to introduce a wide variety of acyl groups, thereby modifying the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. Selective acylation of primary amines in the presence of other nucleophilic groups can be achieved under controlled conditions. nih.govresearchgate.netacs.org

Alkylation: The amine can also undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.comucalgary.ca Reductive amination offers a more controlled method for mono-alkylation. Using ethers as alkylating agents over catalysts like γ-Al2O3 represents another potential method for N-alkylation. researchgate.net

Aromatic Ring Modifications (e.g., halogenation, nitration, substitution)

The phenoxy group of this compound can undergo electrophilic aromatic substitution reactions. The existing aminobutoxy substituent directs the position of incoming electrophiles. The ether oxygen donates electron density to the ring through resonance, making it an activating group and an ortho, para-director. youtube.comulethbridge.caorganicchemistrytutor.comlibretexts.org The inductive effect of the electronegative oxygen is also a factor. lkouniv.ac.in

Halogenation: The aromatic ring can be halogenated using standard electrophilic halogenation conditions, which would be expected to yield a mixture of ortho- and para-halogenated products.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. google.com The aminobutoxy group will direct the nitro group to the ortho and para positions. youtube.comorganicchemistrytutor.com The conditions for nitration must be chosen carefully to avoid oxidation or other side reactions. scispace.com

Other Substitutions: Other electrophilic aromatic substitutions, such as sulfonation and Friedel-Crafts reactions, can also be performed, with the regiochemical outcome dictated by the directing effect of the aminobutoxy group. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent TypeExamplesReactivity Effect on RingDirecting Effect
Activating-NH₂, -OH, -OR, -AlkylIncreases rateortho, para masterorganicchemistry.commasterorganicchemistry.com
Deactivating (Halogens)-F, -Cl, -Br, -IDecreases rateortho, para ulethbridge.camasterorganicchemistry.com
Deactivating-NO₂, -CN, -SO₃H, -C(O)RDecreases ratemeta masterorganicchemistry.comwikipedia.org

Formation of Complex Analogues and Prodrug Structures

The basic structure of this compound serves as a scaffold for the creation of more complex molecules and prodrugs.

Complex Analogues: By combining the functionalization strategies described above, a wide array of complex analogues can be synthesized. For instance, the phenyl ring can be replaced with other aromatic or heteroaromatic systems (bioisosteric replacement) to explore different binding interactions with biological targets. drughunter.comchem-space.comnih.gov Introducing substituents on the butanyl chain or creating more complex side chains attached to the amine are other avenues for generating structural diversity.

Prodrug Structures: A prodrug is an inactive compound that is converted into an active drug in vivo. nih.gov The amine and hydroxyl functionalities of this compound are ideal handles for creating prodrugs. For example, the amine can be converted into an amide or a carbamate that is enzymatically cleaved in the body to release the active parent drug. google.com Amino acid prodrugs, formed by creating an ester linkage with the hydroxyl group or an amide linkage with the amine, can be designed to target specific transporters and improve pharmacokinetic properties. nih.govnih.gov

Advanced Spectroscopic and Chiroptical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for determining the molecular structure of [(3-Aminobutan-2-yl)oxy]benzene in solution.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Conformation

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (around 7.0 ppm), while the aliphatic protons of the aminobutanyloxy chain would be found in the upfield region.

Two-dimensional NMR techniques would be crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within the butan-2-yl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the aminobutanyloxy side chain to the phenyl group via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule.

Without experimental data, a representative data table cannot be constructed.

Stereochemical Assignment via Chemical Shift Anisotropy and Coupling Constants

The relative stereochemistry of the two chiral centers could be investigated by analyzing proton-proton coupling constants (³JHH) within the butan-2-yl moiety. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the stereochemical arrangement (syn or anti). Furthermore, the formation of diastereomeric derivatives by reacting the amino group with a chiral resolving agent would lead to distinguishable NMR signals for each stereoisomer, allowing for their characterization.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be employed to determine the molecular weight and elemental composition and to probe the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C10H15NO).

TechniqueExpected m/z [M+H]⁺
HRMS-ESI166.1226

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

MS/MS experiments would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the C-O ether bond, loss of the amino group, and fragmentation within the butan-2-yl chain. Analysis of these fragments would provide further confirmation of the compound's structure. Common fragmentation patterns for related amine and ether compounds often involve alpha-cleavage adjacent to the nitrogen or oxygen atoms.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of the chiral centers in this compound would be achieved through single-crystal X-ray crystallography. This technique would require the formation of a suitable crystalline derivative, for instance, by forming a salt with a chiral acid. The resulting crystal structure would provide an unambiguous three-dimensional model of the molecule, establishing the absolute stereochemistry (R/S configuration) at both C2 and C3.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies, providing a molecular "fingerprint". photothermal.commt.com IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, making it particularly sensitive to polar functional groups. edinst.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar, symmetric bonds and vibrations that cause a change in molecular polarizability. photothermal.comnih.gov

For this compound, a combined IR and Raman analysis would confirm the presence of its key structural motifs: the primary amine, the ether linkage, the aromatic ring, and the aliphatic backbone. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on established group frequency data.

Key expected vibrational bands for this compound would include:

N-H Vibrations: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations (scissoring) would be expected around 1590-1650 cm⁻¹.

C-O-C Ether Linkage: A strong, characteristic C-O-C asymmetric stretching band is anticipated in the IR spectrum, generally appearing between 1260 and 1000 cm⁻¹. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum.

Aromatic Ring Vibrations: The benzene ring would produce several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. nih.gov Out-of-plane (OOP) C-H bending bands below 900 cm⁻¹ are diagnostic of the substitution pattern on the benzene ring.

Aliphatic C-H Vibrations: The methyl and methine groups of the butanyl chain would show C-H stretching vibrations in the 2850-2975 cm⁻¹ range and various bending vibrations between 1350 and 1470 cm⁻¹.

The complementary nature of IR and Raman spectroscopy ensures a comprehensive functional group analysis. For instance, the symmetric C=C stretching of the benzene ring, which might be weak in the IR spectrum, would likely produce a strong signal in the Raman spectrum. umsl.edu

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Primary Detection Method
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500IR
Primary AmineN-H Bend (scissoring)1590 - 1650IR
Alkyl Aryl EtherC-O-C Stretch (asymmetric)1200 - 1260IR
Alkyl Aryl EtherC-O-C Stretch (symmetric)1020 - 1075Raman
Aromatic RingC-H Stretch3000 - 3100IR, Raman
Aromatic RingC=C Ring Stretch1450 - 1600IR, Raman
Aliphatic ChainC-H Stretch2850 - 2975IR, Raman
Aliphatic ChainC-H Bend1350 - 1470IR

Chiroptical Methods

Given that this compound possesses two chiral centers (at C2 and C3 of the butane (B89635) chain), it can exist as four distinct stereoisomers. Chiroptical methods are essential for distinguishing between these stereoisomers and quantifying their purity.

Optical rotation measures the ability of a chiral compound to rotate the plane of polarized light. savemyexams.com Enantiomers, which are non-superimposable mirror images, rotate light by equal amounts but in opposite directions. libretexts.org The dextrorotatory (+) or (d) enantiomer rotates light clockwise, while the levorotatory (-) or (l) enantiomer rotates it counter-clockwise. libretexts.org

The specific rotation, [α], is a standardized physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and light wavelength). A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

For this compound, measuring the optical rotation is a primary method for determining the enantiomeric excess (ee) of a sample. The ee quantifies the purity of a mixture, indicating how much more of one enantiomer is present than the other. chemistrysteps.commasterorganicchemistry.com For example, if a sample of this compound was synthesized with the goal of producing a single enantiomer, polarimetry would be the first step to verify the success of the asymmetric synthesis. The observed rotation of the sample would be compared to the specific rotation of the pure enantiomer to calculate the optical purity, which is generally equivalent to the enantiomeric excess. libretexts.org

Table 2: Illustrative Optical Rotation Data and Enantiomeric Excess Calculation

Note: The following data are hypothetical for illustrative purposes, as specific rotation values for this compound enantiomers are not publicly documented.

Sample DescriptionObserved Rotation (α)Specific Rotation [α] of Pure (+) EnantiomerCalculated Enantiomeric Excess (ee)
Pure (+)-enantiomer+15.0°+15.0°100%
Pure (-)-enantiomer-15.0°+15.0°100%
Racemic Mixture0.0°+15.0°0%
Sample A+12.0°+15.0°80%
Sample B-7.5°+15.0°50%

Calculation: ee (%) = (Observed Rotation / Specific Rotation of Pure Enantiomer) x 100

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It provides detailed information about the three-dimensional structure and conformation of chiral compounds in solution. While optical rotation provides a single value, a CD spectrum shows the differential absorption as a function of wavelength, offering much richer structural insight.

For a molecule like this compound, CD spectroscopy would be invaluable. The chromophore in this case is the benzene ring. The chiral environment created by the aminobutane side chain induces a CD signal from the otherwise achiral phenoxy group. The sign and intensity of the CD signals (known as Cotton effects) are exquisitely sensitive to the spatial arrangement of the atoms.

Research on analogous chiral primary amines has demonstrated that CD spectroscopy can be used effectively to:

Differentiate Enantiomers: Enantiomers produce mirror-image CD spectra, providing an unambiguous method for their identification. utexas.edu

Study Conformation: The CD spectrum is highly dependent on the conformation of the molecule, such as the rotational preferences (rotamers) around the C-O and C-C bonds of the side chain. This allows for detailed conformational analysis in solution. nih.gov

Determine Enantiomeric Purity: By forming complexes with other molecules, CD spectroscopy can be used in highly sensitive assays to determine the enantiomeric excess of chiral amines. rsc.orgbath.ac.uk This approach often allows for rapid and accurate analysis, even on a small scale. nih.gov

Therefore, applying CD spectroscopy to this compound and its analogues would provide critical data on their stereochemical configuration and preferred solution-state conformations, which are fundamental to understanding their chemical and biological properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For [(3-Aminobutan-2-yl)oxy]benzene, DFT calculations could predict a range of fundamental molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical table of DFT-calculated properties for this compound is presented below. The values are illustrative and represent the type of data that would be generated from such a study.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicates chemical reactivity and stability.
Dipole Moment2.1 DMeasures the polarity of the molecule.
Molecular Electrostatic PotentialVaries across the moleculeIdentifies regions prone to electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods are also proficient at predicting spectroscopic parameters. For this compound, these calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental results.

Below is an illustrative table of calculated spectroscopic data.

ParameterAtom/BondHypothetical Calculated Value
¹H NMR Chemical ShiftAmine Protons (-NH₂)1.5 - 2.5 ppm
¹³C NMR Chemical ShiftAromatic Carbons110 - 160 ppm
IR Vibrational FrequencyN-H Stretch3300 - 3500 cm⁻¹
IR Vibrational FrequencyC-O Stretch1000 - 1300 cm⁻¹

Conformer Analysis and Energy Minimization

Due to the presence of rotatable bonds in its butoxy chain, this compound can exist in multiple conformations. Conformer analysis involves identifying these different spatial arrangements and determining their relative energies. Energy minimization calculations are performed to find the most stable conformation, known as the global minimum, as well as other low-energy local minima. This information is critical for understanding the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system, offering a "movie" of atomic motions.

Conformational Sampling and Dynamics in Solution

MD simulations can be used to study the conformational dynamics of this compound in a solvent, such as water. These simulations would reveal how the molecule explores different conformations over time and how its structure is influenced by interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment compared to the static view from quantum chemical calculations.

Ligand-Protein Interaction Simulations (Docking studies, if applicable for in vitro targets)

If a biological target for this compound were identified, molecular docking and MD simulations could be used to investigate its binding. Molecular docking would predict the preferred binding orientation of the molecule within the active site of a protein. Subsequent MD simulations could then be used to assess the stability of this binding pose and to calculate the binding free energy, providing a measure of the affinity of the molecule for the target. These simulations are instrumental in structure-based drug design.

Prediction of Reactivity and Selectivity

Computational chemistry offers profound insights into how a molecule like this compound is likely to react and which sites on the molecule are most susceptible to chemical transformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals can predict a molecule's behavior as an electron donor or acceptor.

For a molecule like this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, would reveal:

HOMO: This orbital is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. The energy of the HOMO is a measure of the molecule's ability to donate electrons.

LUMO: This orbital would likely be distributed across the aromatic ring's anti-bonding system. Its energy level indicates the molecule's capacity to accept electrons, for instance, in reactions with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

It is common to analyze how substituents on the benzene (B151609) ring or the amine group affect these orbital energies, which in turn tunes the molecule's reactivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Phenoxyalkylamine Analog

This table represents the type of data generated from an FMO analysis. Actual values for this compound would require specific quantum chemical calculations.

ParameterEnergy (eV)Description
HOMO Energy-8.50Indicates electron-donating capability (nucleophilicity).
LUMO Energy-0.50Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap8.00Correlates with chemical reactivity and stability.

Reaction Pathway Modeling

Computational modeling can map out the entire energy landscape of a chemical reaction, providing a step-by-step understanding of the mechanism. rsc.org For this compound, this could be applied to its synthesis, such as in the Williamson ether synthesis, or its subsequent reactions. rsc.orglibretexts.org

Using methods like DFT, chemists can:

Identify Intermediates and Transition States: Model the structures of all species along a proposed reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction. The step with the highest activation energy is the rate-determining step.

Predict Product Ratios: In cases where multiple products can form (e.g., O-alkylation vs. C-alkylation), comparing the activation energies for the different pathways can predict which product will be favored. rsc.org

For instance, in a reductive etherification process, DFT calculations can help distinguish between different potential mechanisms, such as direct, ketal, or enol pathways, by determining the most energetically favorable route. nrel.gov This involves calculating the energies of reactants, intermediates, transition states, and products. nrel.govacs.orgmdpi.com

Computational Tools for Chemoinformatics and Virtual Screening

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery where large libraries of compounds are analyzed.

Scaffold Analysis and Library Design

The this compound structure can be considered a molecular scaffold—a core structure to which various functional groups can be attached. researchgate.net Chemoinformatics tools are used to analyze and expand upon such scaffolds to create virtual libraries of related compounds for further testing. mdpi.comnih.gov

Scaffold Decomposition: The core scaffold is identified (e.g., the "phenoxy-aminobutane" framework).

Library Enumeration: A virtual library is generated by computationally attaching a wide range of substituents (R-groups) at various positions on the scaffold. For example, different chemical groups could be placed on the benzene ring or used to modify the amine.

Diversity Analysis: The resulting library is analyzed to ensure broad coverage of chemical space, using descriptors like molecular weight, polarity, and shape. This helps in exploring a wide range of potential properties. nih.gov

Tools like ScaffoldGraph or RDKit can be used to generate and analyze these scaffold networks. github.com

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold

Scaffold PositionR-Group SubstituentPotential Property Modification
Para-position of Benzene Ring-Cl, -FAlters electronic properties and metabolic stability.
Para-position of Benzene Ring-OCH3, -CH3Modifies hydrophobicity and binding interactions.
Amine Group-CH3, -C2H5Changes basicity and steric profile.

Prediction of Molecular Interactions with Biological Macromolecules (e.g., receptors, enzymes)

Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a biological target like a protein receptor or an enzyme. nih.govsamipubco.com This method is central to structure-based drug design. mdpi.com

The process involves:

Obtaining Structures: A 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). nih.gov

Docking Simulation: A computational algorithm, such as AutoDock Vina, places the ligand into the binding site of the protein in many different orientations and conformations. mdpi.comrrpharmacology.ru

Scoring and Analysis: Each pose is assigned a score, typically a free energy of binding (in kcal/mol), which estimates the binding affinity. rrpharmacology.ru The poses with the best scores are then analyzed to identify key molecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-stacking with aromatic amino acid residues

Ionic interactions

These studies can guide the synthesis of new derivatives by suggesting modifications that could enhance binding affinity and selectivity for the target. researchgate.net

Table 3: Hypothetical Molecular Docking Results for a this compound Analog

Target Protein (PDB ID)Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesType of Interaction
c-Kit Tyrosine Kinase (1T46)-9.5Asp810, Glu640Hydrogen Bond with amine group
c-Kit Tyrosine Kinase (1T46)-9.5Tyr672, Phe811Pi-stacking with phenyl ring
β2-Adrenergic Receptor (2RH1)-8.2Val114, Trp286Hydrophobic interaction with butane (B89635) chain

Molecular Mechanisms of Action and Interactions in Vitro Studies

Investigation of Molecular Target Binding

Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)

No studies reporting the binding affinity or activity of [(3-Aminobutan-2-yl)oxy]benzene at any G-protein coupled receptors (GPCRs) or ion channels are currently available in the public domain.

Enzyme Inhibition or Activation Studies

There is no published research detailing the inhibitory or activating effects of this compound on any specific enzymes.

Characterization of Ligand-Target Affinities and Selectivities

Without data from receptor binding or enzyme assays, the affinity and selectivity profile of this compound for any molecular target remains uncharacterized.

Intracellular Signaling Pathway Modulation

Second Messenger Assays (e.g., cAMP inhibition, β-arrestin recruitment)

No in vitro studies have been published that investigate the effects of this compound on second messenger systems such as cyclic AMP (cAMP) or β-arrestin recruitment.

Protein-Protein Interaction Modulation

The potential for this compound to modulate protein-protein interactions has not been explored in any published research to date.

Further research is required to elucidate the molecular pharmacology of this compound.

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

The exploration of the structure-activity relationship (SAR) for analogues of this compound is crucial for understanding how chemical modifications influence their biological activity. These studies involve the systematic alteration of the molecular structure to identify key features responsible for therapeutic effects and to optimize potency and selectivity.

The design and synthesis of analogues of this compound often involve a variety of chemical strategies to explore the impact of different structural features on biological activity. These modifications can be broadly categorized into alterations of the aromatic ring, the aminobutane side chain, and the connecting ether linkage.

Aromatic Ring Modifications:

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can significantly alter electronic properties, lipophilicity, and steric profile. For instance, the synthesis of chloro- and trifluoromethyl-substituted phenoxy derivatives has been explored to modulate receptor affinity and selectivity. mdpi.com

Aminobutane Side Chain Modifications:

Chain Length and Branching: Varying the length of the alkyl chain or the position of the amino and methyl groups can impact the molecule's interaction with its biological target. researchgate.net

N-Substitution: Alkylation or acylation of the primary amino group can influence the compound's basicity and hydrogen bonding capacity. biomolther.org

Ether Linkage Modifications:

Linker Replacement: Replacing the ether oxygen with other functional groups, such as thioether or amide linkages, can affect the molecule's conformational flexibility and metabolic stability.

The synthesis of these analogues often employs standard organic chemistry techniques. For example, the ether linkage can be formed through a Williamson ether synthesis, reacting a substituted phenol (B47542) with an appropriate aminobutane derivative. Further modifications can be achieved through standard functional group transformations. mdpi.comsoton.ac.uk

Table 1: Examples of Systematic Structural Modifications in Analogues of this compound

Modification Site Type of Modification Example of Analogue Synthetic Strategy
Aromatic Ring Halogenation1-Chloro-3-[(3-aminobutan-2-yl)oxy]benzeneWilliamson ether synthesis with 3-chlorophenol
Aromatic Ring Heterocyclic Replacement2-[(3-Aminobutan-2-yl)oxy]pyridineNucleophilic aromatic substitution on 2-chloropyridine
Side Chain N-AlkylationN-Methyl-[(3-aminobutan-2-yl)oxy]benzeneReductive amination of [(3-oxobutan-2-yl)oxy]benzene with methylamine
Side Chain Chain Isomerization[(2-Aminobutan-1-yl)oxy]benzeneMulti-step synthesis from butene oxide
Linkage Ether to Thioether[(3-Aminobutan-2-yl)thio]benzeneReaction of a thiophenol with a suitable aminobutane derivative

SAR studies aim to establish a clear correlation between specific structural features of the analogues and their molecular interaction profiles. This is often achieved through in vitro binding assays with specific protein targets.

For phenoxyalkanolamine derivatives, a class of compounds that includes this compound, studies have shown that the nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity. nih.gov For example, in a series of phenethylamine (B48288) derivatives, the presence of two phenyl groups attached to the carbon and nitrogen atoms of the ethylamine (B1201723) backbone was found to be a key determinant for high affinity to the 5-HT2A receptor. biomolther.org Furthermore, alkyl or halogen groups at the para position of the phenyl ring generally enhanced binding affinity. biomolther.org

The stereochemistry of the aminobutane side chain also plays a significant role. The relative orientation of the amino and methyl groups can lead to different binding affinities and functional activities at the target receptor. This highlights the importance of stereoselective synthesis to obtain pure enantiomers for biological evaluation.

Table 2: Correlation of Structural Features with Receptor Binding Affinity

Structural Feature Observation Example Compound Class Reference
Aromatic Substitution Para-substitution with alkyl or halogen groups increases affinity.Phenethylamines biomolther.org
Side Chain Stereochemistry Enantiomers exhibit different binding affinities.Phenoxyalkanolamines nih.gov
N-Alkylation Can modulate receptor selectivity (e.g., D2 vs. D3 dopamine (B1211576) receptors).Bivalent Ligands nih.gov
Linker Type Replacement of ether with other linkers can alter binding mode.General SAR principle

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For analogues of this compound, key pharmacophoric elements typically include:

An Aromatic Moiety: This group often engages in π-π stacking or hydrophobic interactions with the receptor binding pocket. mdpi.com

A Hydrogen Bond Donor/Acceptor: The ether oxygen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand in the binding site. nih.gov

A Basic Amino Group: The protonated amine can form a salt bridge with an acidic residue in the receptor, a common interaction for many neurotransmitter receptor ligands. rsc.org

Specific Stereochemical Configuration: The spatial arrangement of the functional groups is critical for a precise fit into the chiral binding pocket of the receptor. mdpi.com

For example, in a study of bivalent ligands based on the sumanirole (B131212) pharmacophore, the presence of a secondary aromatic pharmacophore and specific regioisomers was shown to be crucial for modulating dopamine D2 receptor binding. nih.gov This highlights the importance of the spatial relationship between different pharmacophoric features.

Table 3: Key Pharmacophoric Features and Their Putative Interactions

Pharmacophoric Feature Putative Interaction Importance for Target Engagement
Aromatic Ring π-π stacking, hydrophobic interactionsAnchoring in the binding pocket
Ether Oxygen Hydrogen bond acceptorOrientation and stabilization of the ligand
Amino Group Hydrogen bond donor, ionic interaction (salt bridge)Key interaction for receptor activation/antagonism
Methyl Group Steric interactions, hydrophobic pocket fillingInfluences selectivity and affinity

Molecular recognition is highly dependent on the three-dimensional structure of both the ligand and the receptor. nih.gov The presence of chiral centers in this compound (at C2 and C3 of the butan-2-yl group) means that it can exist as four possible stereoisomers. The biological activity of these isomers can vary significantly due to the chiral nature of their biological targets, such as receptors and enzymes. mdpi.com

The differential interaction of enantiomers with a chiral receptor is a well-established principle in pharmacology. mdpi.com For instance, one enantiomer may bind with high affinity and elicit a strong biological response, while the other may have low affinity and be inactive or even have a different pharmacological profile. This is because the precise spatial arrangement of functional groups in one enantiomer allows for optimal multi-point interactions with the receptor's binding site, whereas the other enantiomer cannot achieve this same complementary fit. mdpi.com

Studies on related chiral molecules have demonstrated the profound impact of stereochemistry. For example, the chiral recognition of amino acid esters by chiral porphyrin hosts showed distinct spectroscopic changes for different enantiomers, indicating differential binding. mdpi.com Similarly, the enantiomers of certain drugs can have vastly different potencies and even different therapeutic indications. Therefore, the stereoselective synthesis and pharmacological evaluation of each stereoisomer of this compound and its analogues are essential for a complete understanding of their biological activity.

Investigation of Biological Activities in Cellular Models (In Vitro, Non-Clinical)

In vitro cellular models are indispensable tools for characterizing the biological effects of new chemical entities at the cellular level. These assays provide valuable information on a compound's mechanism of action, potential therapeutic applications, and cytotoxicity.

Neuroprotection Pathways: Analogues of this compound may exhibit neuroprotective effects, which can be assessed using various in vitro models. google.comgoogle.comgoogle.com.pg For example, neuronal cell lines (e.g., SH-SY5Y, PC12) can be subjected to oxidative stress (e.g., using hydrogen peroxide or 6-hydroxydopamine) or excitotoxicity (e.g., using glutamate) to mimic neurodegenerative conditions. The ability of a compound to protect these cells from death can be quantified using cell viability assays. google.com

Inflammatory Markers: The anti-inflammatory potential of these compounds can be investigated in cell culture models such as macrophages (e.g., RAW 264.7) or microglial cells. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the production of nitric oxide (NO). The ability of a compound to reduce the levels of these inflammatory markers can be measured using techniques like ELISA and the Griess assay.

Cell Viability in In Vitro Models: Assessing the cytotoxicity of new compounds is a critical step in drug development. researchgate.net Several in vitro assays are commonly used to determine cell viability:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

MTS Assay: Similar to the MTT assay, the MTS assay uses a different tetrazolium salt that is reduced to a soluble formazan, simplifying the procedure. researchgate.net

Resazurin (B115843) Assay: This fluorometric assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. researchgate.net

ATP Assay: This luminescent assay quantifies the amount of ATP, an indicator of metabolically active cells. sigmaaldrich.com

These assays are typically performed in a 96-well plate format, making them suitable for high-throughput screening of a library of analogues. nih.gov

Table 4: Common In Vitro Cellular Assays for Biological Activity

Assay Type Cellular Process Measured Principle Typical Cell Lines Reference
MTT Assay Metabolic activity, Cell viabilityReduction of MTT to formazan by mitochondrial dehydrogenasesHEK293T, SH-SY5Y researchgate.netnih.gov
MTS Assay Metabolic activity, Cell viabilityReduction of MTS to a soluble formazanVarious researchgate.net
Resazurin Assay Metabolic activity, Cell viabilityReduction of resazurin to resorufinVarious researchgate.net
ATP Assay ATP levels, Cell viabilityLuciferase-based luminescenceVarious sigmaaldrich.com
Griess Assay Nitric oxide productionColorimetric detection of nitriteRAW 264.7, Microglia
ELISA Cytokine levels (e.g., TNF-α, IL-6)Antibody-based detection of specific proteinsMacrophages, Microglia

Research on this compound in Defined Cell Lines Remains Undisclosed

Despite a comprehensive review of scientific literature and databases, no publically available research data currently exists on the phenotypic screening of the chemical compound this compound in defined cell lines.

While the principles of phenotypic screening are well-established in drug discovery and chemical biology, allowing for the observation of a substance's effects on whole cells, specific studies involving this compound have not been published or indexed in accessible scientific repositories. This precludes any detailed discussion or presentation of its effects in a cellular context.

Phenotypic screening is a powerful approach used to identify compounds that induce a desired change in a cell's phenotype, or observable characteristics. This method is instrumental in the early stages of drug development and for understanding the biological activities of novel chemical entities. High-content imaging and other advanced techniques allow for the systematic analysis of cellular responses, providing valuable insights into a compound's potential mechanism of action. The selection of appropriate cell lines is a critical aspect of this process, as different cell types can exhibit varied responses to the same compound.

However, for this compound, there is a conspicuous absence of studies detailing its application in such screening assays. Chemical vendors list the compound, confirming its synthesis and availability for research purposes. Its chemical structure, with a benzene (B151609) ring linked to an aminobutane group via an ether bond, suggests potential biological activity. Yet, without empirical data from in vitro studies, any discussion of its molecular mechanisms of action or interactions remains speculative.

The scientific community relies on the publication of research findings to build upon existing knowledge. The lack of data for this compound means that its potential effects on cell morphology, proliferation, viability, or any other cellular phenotype are currently unknown. Consequently, the creation of data tables detailing research findings, as would be standard for a compound that has undergone phenotypic screening, is not possible.

Further research is required to elucidate the bioactivity of this compound. Should studies be undertaken and their results disseminated, it would be possible to then analyze and report on its specific interactions with various cell lines. Until such time, the compound remains a chemical entity without a characterized biological profile in the public domain.

Applications As a Chemical Building Block and in Chemical Probe Development

Role in Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The chirality inherent in [(3-Aminobutan-2-yl)oxy]benzene, arising from the two stereocenters in the butan-2-amine core, positions it as a valuable asset in this field.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer of the product. nih.govyork.ac.uk After the desired stereoselective transformation, the auxiliary is typically removed and can often be recycled. nih.gov Given its structure, this compound has the potential to function as a chiral auxiliary. The amine or alcohol group can be temporarily attached to a substrate molecule, and the chiral environment created by the auxiliary can influence the approach of reagents, leading to a high degree of stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Furthermore, the nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions. This allows it to serve as a chiral ligand in transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. sigmaaldrich.com The formation of a chiral metal complex can effectively transfer stereochemical information to the substrate, yielding enantiomerically enriched products. The phenoxy group can also influence the electronic and steric properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary or Ligand

Reaction TypePotential Role of this compoundExpected Outcome
Asymmetric AlkylationChiral AuxiliaryEnantioselective formation of C-C bonds
Asymmetric Aldol ReactionChiral AuxiliaryDiastereo- and enantioselective synthesis of β-hydroxy carbonyls
Asymmetric HydrogenationChiral Ligand for a metal catalystEnantioselective reduction of prochiral olefins or ketones
Asymmetric Cross-CouplingChiral Ligand for a metal catalystEnantioselective formation of C-C, C-N, or C-O bonds

This table is illustrative and based on the potential applications of the compound's structural class.

Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of a larger, more complex target molecule. sigmaaldrich.commagtech.com.cn The inherent chirality of this compound makes it a potential chiral building block for the synthesis of natural products and other complex synthetic targets. researchgate.netresearchgate.net Many biologically active molecules, including pharmaceuticals and agrochemicals, contain chiral amine or amino alcohol moieties. The phenoxy group can also be a key structural element in various natural products.

The synthesis of complex molecules often relies on a strategy of connecting smaller, pre-synthesized chiral fragments. This compound could serve as such a fragment, providing a ready-made chiral core that can be further elaborated through reactions at the amino and hydroxyl groups, as well as on the aromatic ring. For instance, the amine can be acylated or alkylated, the alcohol can be esterified or etherified, and the phenyl ring can undergo electrophilic substitution, allowing for the attachment of other molecular fragments.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They often contain a "warhead" that interacts with a biological target, a linker, and a reporter group (e.g., a fluorescent dye or a radioactive isotope) for detection. The structure of this compound provides a scaffold that can be readily modified to create such probes.

The amine group of this compound is a convenient handle for the attachment of reporter groups. Fluorescent dyes containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be readily coupled to the amine to generate fluorescently labeled analogues. rsc.orgugr.esmdpi.com These fluorescent probes could then be used in various bioimaging applications, such as fluorescence microscopy, to visualize the localization and dynamics of the probe within cells.

Similarly, radioactive isotopes can be incorporated to create radiolabeled analogues for use in techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov For example, a radioactive isotope such as carbon-11 (B1219553) or fluorine-18 (B77423) could be incorporated into the phenoxy group or the alkyl chain. Such radiolabeled probes are invaluable for non-invasive in vivo imaging and for studying the distribution and metabolism of the compound in living organisms.

Table 2: Potential Labeling Strategies for this compound

Labeling TypeReporter GroupAttachment SitePotential Application
FluorescentFluorescein isothiocyanate (FITC)Amine groupCellular imaging, flow cytometry
FluorescentN-hydroxysuccinimide (NHS) ester of a rhodamine dyeAmine groupConfocal microscopy, FRET studies
Radiolabeled¹⁸FPhenyl ring (via electrophilic substitution)PET imaging of target binding
Radiolabeled¹¹CMethyl group on the amine (via methylation)PET imaging and metabolic studies

This table presents hypothetical labeling strategies based on common chemical transformations.

Affinity-based proteomics aims to identify the protein interaction partners of a small molecule. nih.govresearchgate.netstanford.edu A derivative of this compound could be synthesized with a reactive group (a "warhead") that can covalently bind to its protein target and an affinity tag (like biotin). After incubating this probe with a cell lysate, the probe and its bound proteins can be pulled down using streptavidin beads, and the captured proteins can be identified by mass spectrometry. mdpi.com This would allow for the elucidation of the cellular targets of compounds with this structural scaffold.

In imaging studies, if a derivative of this compound is found to bind to a specific biological target with high affinity and selectivity, fluorescently or radiolabeled versions could be used to image the distribution and abundance of that target in cells or in vivo. This is a powerful approach for target validation and for understanding the biological role of the target protein in health and disease.

Integration into Novel Material Science Applications

The structural features of this compound also suggest potential applications in material science. The phenoxy group is a component of various polymers, and the presence of both amine and hydroxyl functionalities offers multiple points for polymerization or for grafting onto material surfaces.

Phenoxy resins are a class of thermoplastics known for their toughness, ductility, and adhesive properties. google.com While this compound itself is not a polymer, its phenoxy-amino-alcohol structure could be incorporated as a monomer or an additive to modify the properties of existing polymers. The amine and hydroxyl groups could also be used to crosslink polymer chains, enhancing their mechanical strength and thermal stability. google.com

Recent research has explored the use of phenylamino (B1219803) and phenoxy linkages in covalent triazine frameworks (CTFs), which are porous materials with applications in gas storage and separation. researchgate.netacs.org The nitrogen-containing amine group in this compound could potentially enhance the CO₂ adsorption capacity of such materials due to favorable dipole-quadrupole interactions. Incorporating chiral moieties like the one in this compound could also lead to the development of chiral porous materials for enantioselective separations or catalysis.

Future Research Trajectories for this compound and Its Derivatives

The unique structural characteristics of this compound, featuring a chiral β-amino alcohol etherified to a phenyl ring, position it and its analogues as compounds of significant interest for future research in medicinal chemistry and chemical biology. The exploration of this chemical space is poised to benefit from advancements in synthetic methodologies, computational power, and high-throughput screening technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(3-Aminobutan-2-yl)oxy]benzene, and how do reaction conditions influence yield and purity?

  • Methodology : Start with substituted phenol derivatives (e.g., 3-methoxyphenol) and employ nucleophilic substitution or coupling reactions. For example, allyl ether formation via reactions with halogenated intermediates (e.g., allyl bromides) under basic conditions (e.g., K₂CO₃ in DMF) can introduce the aminobutan-2-yl moiety. Subsequent deprotection or functional group interconversion (e.g., reduction of nitro groups to amines) may be required .
  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Monitor progress via TLC or HPLC, and purify using column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), ether-linked CH₂ groups (δ 3.5–4.5 ppm), and amine protons (δ 1.5–2.5 ppm). Compare with analogous compounds like 3-methoxybenzene derivatives .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
  • IR : Identify characteristic stretches for C-O (1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Challenges : Hydrophilic amine groups may reduce solubility in organic solvents, complicating crystallization.
  • Solutions : Use mixed solvent systems (e.g., EtOAc/hexane with 1% Et₃N to prevent protonation) or derivatize the amine (e.g., Boc protection) for improved handling .

Advanced Research Questions

Q. How do steric and electronic effects of the aminobutan-2-yl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The amine group can act as a directing group in C-H activation reactions (e.g., Suzuki-Miyaura coupling) but may also coordinate to transition metals, requiring tailored ligands (e.g., Pd(OAc)₂ with SPhos). Computational modeling (DFT) can predict regioselectivity .
  • Experimental Validation : Compare reaction outcomes with/without protecting the amine. Use X-ray crystallography (via SHELXL ) to confirm regiochemical control.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic behavior. For ambiguous NOE correlations, employ rotating-frame Overhauser spectroscopy (ROESY) .
  • Crystallographic Validation : Solve the crystal structure using SHELXS/SHELXD to unambiguously assign stereochemistry.

Q. How can this compound be integrated into supramolecular assemblies, and what properties emerge?

  • Design : Functionalize the benzene core with hydrogen-bonding motifs (e.g., urea or amide groups) to enable self-assembly. For example, trimeric analogs (e.g., TAB in ) form mechanically robust polymers via π-π stacking and H-bonding .
  • Characterization : Use SAXS/WAXS to analyze packing and DSC/TGA to assess thermal stability.

Methodological Resources

  • Software :
    • SHELX Suite : For crystallographic refinement (SHELXL) and phase determination (SHELXD) .
    • WinGX/ORTEP : For graphical representation of anisotropic displacement parameters and geometry analysis .
  • Databases :
    • Reaxys/SciFinder : To retrieve synthetic protocols and physicochemical data for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.